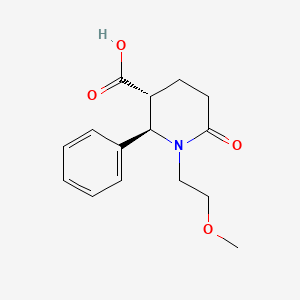![molecular formula C15H15F2NO2S2 B2684807 1-(3,5-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide CAS No. 2415565-99-8](/img/structure/B2684807.png)
1-(3,5-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5-Difluorophenyl)ethanol” is a compound used for proteomics research . It has a molecular formula of C8H8F2O and a molecular weight of 158.15 .
Synthesis Analysis
While specific synthesis information for your compound is not available, there are methods for the synthesis of similar compounds. For example, 1°, 2° and 3° alkyl boronic esters can be synthesized using a catalytic protodeboronation approach .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Difluorophenyl)ethanol” consists of a phenyl ring with two fluorine atoms at the 3 and 5 positions, and an ethanol group attached to the phenyl ring .
Chemical Reactions Analysis
While specific chemical reactions involving your compound are not available, similar compounds such as “1,3,5-Triazine and dibenzo[b,d]thiophene sulfone based conjugated porous polymers” have been used for highly efficient photocatalytic hydrogen evolution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,5-Difluorophenyl)ethanol” include a molecular weight of 158.15 and a molecular formula of C8H8F2O .
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S2/c16-13-5-11(6-14(17)7-13)9-22(19,20)18-10-15(2-3-15)12-1-4-21-8-12/h1,4-8,18H,2-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRACZHPNGOFXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)
![3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2684725.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2684726.png)

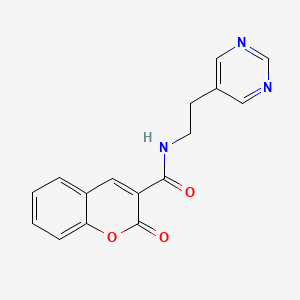
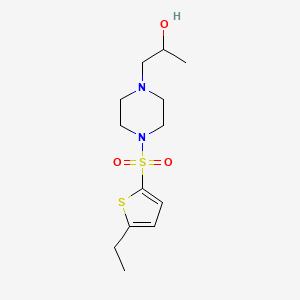
![2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2684735.png)
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)
![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)
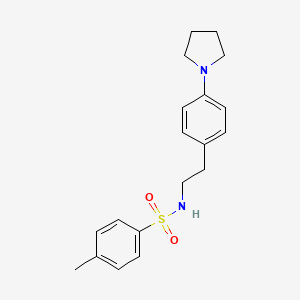

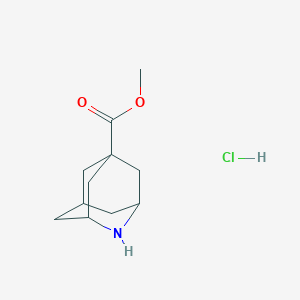
![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
